(+)-Neomenthol

Beschreibung

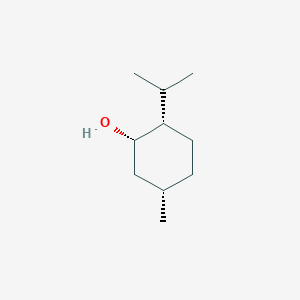

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-UTLUCORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044326, DTXSID20883998 | |

| Record name | d-Neomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Neomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (+)-Neomenthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | d-neo-Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

421 °F at 760 mmHg (NTP, 1992), 95.00 °C. @ 12.00 mm Hg | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Neomenthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

196 °F (NTP, 1992) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | d-neo-Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | d-neo-Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg] | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-78-1, 2216-52-6, 3623-51-6, 491-01-0 | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Neomenthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Neomenthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3623-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Neomenthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomenthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Neomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Neomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-neomenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-neomenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOMENTHOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89S3KO7RR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEOMENTHOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RE7MA7PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-Neomenthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 °F (NTP, 1992), -22 °C | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Neomenthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of (+)-Neomenthol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for (+)-neomenthol. The information is curated for researchers, scientists, and professionals in drug development who require detailed experimental protocols and comparative data for the production of this specific stereoisomer.

Introduction

(+)-Neomenthol, a diastereomer of menthol, is a monoterpenoid alcohol with applications in flavorings, fragrances, and as a chiral auxiliary in asymmetric synthesis. The precise stereochemistry of neomenthol is crucial for its biological activity and chemical applications. This guide details two principal synthetic pathways: the reduction of (-)-menthone and the catalytic hydrogenation of (+)-pulegone. Furthermore, it outlines key purification techniques essential for isolating (+)-neomenthol from the complex mixture of stereoisomers typically produced during synthesis.

Synthesis of (+)-Neomenthol

The synthesis of (+)-neomenthol can be effectively achieved through the stereoselective reduction of a ketone precursor. The choice of starting material and reducing agent is critical in directing the stereochemical outcome of the reaction.

Reduction of (-)-Menthone

A common and effective method for the synthesis of (+)-neomenthol is the reduction of (-)-menthone. The stereochemistry of the resulting alcohol is dependent on the reducing agent and reaction conditions.

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for reducing ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol[1][2]. The reaction proceeds through a six-membered ring transition state, and its reversibility allows for thermodynamic control of the product distribution[1]. For the reduction of (-)-menthone, the formation of the more sterically hindered (+)-neomenthol can be favored under these equilibrium conditions.

Experimental Protocol: Meerwein-Ponndorf-Verley Reduction of (-)-Menthone

-

Materials:

-

(-)-Menthone

-

Aluminum isopropoxide

-

Anhydrous isopropanol

-

Anhydrous toluene (optional, as solvent)

-

Apparatus for distillation to remove acetone

-

Dilute sulfuric acid or hydrochloric acid for workup

-

Ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

-

Procedure:

-

In a round-bottom flask equipped with a distillation head and a magnetic stirrer, dissolve (-)-menthone in anhydrous isopropanol (or a mixture of isopropanol and toluene).

-

Add aluminum isopropoxide to the solution. The molar ratio of aluminum isopropoxide to (-)-menthone is typically substoichiometric, acting as a catalyst.

-

Heat the reaction mixture to reflux. The acetone formed during the reaction has a lower boiling point than isopropanol and can be slowly removed by distillation to drive the equilibrium towards the formation of the alcohol products[3].

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the (-)-menthone is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of dilute acid (e.g., 10% H₂SO₄) to hydrolyze the aluminum salts.

-

Extract the product into an organic solvent such as ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which will be a mixture of (+)-neomenthol and (-)-menthol.

-

The crude product can then be purified by fractional distillation or crystallization to isolate (+)-neomenthol.

-

Reduction of (-)-menthone with specific metal hydrides can also yield (+)-neomenthol. The stereoselectivity is influenced by the steric bulk of the hydride reagent. For instance, the use of lithium trimethoxyaluminum hydride (LiAl(OCH₃)₃H) has been reported to predominantly yield (+)-neomenthol from (-)-menthone.

Biocatalytic methods offer high stereoselectivity. The enzyme menthone:(+)-(3S)-neomenthol reductase can convert (-)-menthone to (+)-(3S)-neomenthol with high purity[4].

Table 1: Quantitative Data for the Synthesis of (+)-Neomenthol from (-)-Menthone

| Method | Reducing Agent/Catalyst | Product Distribution | Reference |

| Enzymatic Reduction | menthone:(+)-(3S)-neomenthol reductase | 94% (+)-(3S)-neomenthol, 6% (-)-(3R)-menthol | [4] |

| Metal Hydride Reduction | LiAl(OCH₃)₃H | Predominantly (+)-neomenthol | |

| Dissolving Metal Reduction | Sodium in aqueous ammonia | High yield of (-)-menthol with some (+)-neomenthol | [5] |

Catalytic Hydrogenation of (+)-Pulegone

The catalytic hydrogenation of (+)-pulegone is another viable route, which typically proceeds in two stages. First, the carbon-carbon double bond of pulegone is reduced to yield a mixture of menthone and isomenthone. Subsequently, the carbonyl group of these ketones is reduced to the corresponding menthol isomers, including (+)-neomenthol[6][7][8][9]. The final isomer distribution is highly dependent on the catalyst, support, and reaction conditions such as temperature and pressure.

Experimental Protocol: Catalytic Hydrogenation of (+)-Pulegone

-

Materials:

-

(+)-Pulegone

-

Hydrogenation catalyst (e.g., Pt/SiO₂, Pt-Sn/SiO₂, Cu/Al₂O₃)

-

Solvent (e.g., n-dodecane, ethanol)

-

High-pressure hydrogenation reactor (autoclave)

-

Hydrogen gas source

-

-

Procedure:

-

In the reaction vessel of a high-pressure autoclave, dissolve (+)-pulegone in the chosen solvent.

-

Add the hydrogenation catalyst to the solution.

-

Seal the reactor and purge several times with nitrogen followed by hydrogen to remove any air.

-

Pressurize the reactor with hydrogen to the desired pressure.

-

Heat the reaction mixture to the specified temperature while stirring vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

-

Maintain the reaction under constant temperature and pressure for the desired duration. Monitor the reaction progress by taking samples and analyzing them by GC.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of menthol isomers.

-

Purify the crude product to isolate (+)-neomenthol.

-

Table 2: Isomer Distribution in the Catalytic Hydrogenation of (+)-Pulegone

| Catalyst | Conditions | (+)-Neomenthol (%) | (-)-Menthol (%) | (+)-Neoisomenthol (%) | (-)-Isomenthol (%) | Reference |

| Pt/SiO₂ | 388 K, 12 h, n-dodecane | 16 | 11 | 25 | 1 | [7] |

| PtSn-BM/SiO₂ | 388 K, 12 h, n-dodecane | 27 | 17 | 38 | 1 | [7] |

| PtSn-OM/SiO₂ | 388 K, 12 h, n-dodecane | 24 | 20 | 36 | 1 | [7] |

Purification of (+)-Neomenthol

The purification of (+)-neomenthol from a mixture of its stereoisomers is a challenging but critical step due to their similar physical properties. The most common and effective methods are fractional distillation and crystallization.

Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points[10][11][12][13]. For menthol isomers, this process is typically carried out under reduced pressure to lower the boiling points and prevent degradation. A distillation column with a high number of theoretical plates is necessary for efficient separation.

Experimental Protocol: Fractional Distillation of Menthol Isomers

-

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Vacuum source and pressure gauge

-

-

Procedure:

-

Set up the fractional distillation apparatus. Ensure all joints are well-sealed for vacuum operation.

-

Place the crude mixture of menthol isomers in the round-bottom flask with a stir bar.

-

Apply vacuum to the system and gradually heat the flask.

-

Carefully observe the temperature at the distillation head. Collect the different fractions in separate receiving flasks as the temperature stabilizes at the boiling point of each isomer at the given pressure.

-

The order of elution will depend on the boiling points of the isomers.

-

Analyze each fraction by chiral GC to determine its composition and purity.

-

Crystallization

Crystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for achieving good separation. For menthol isomers, nitrile solvents such as acetonitrile have been shown to be effective[14]. The principle is based on the differential solubility of the isomers in the chosen solvent at different temperatures.

Experimental Protocol: Crystallization of (+)-Neomenthol

-

Materials:

-

Crude mixture containing (+)-neomenthol

-

Acetonitrile (or other suitable solvent like isopropyl ether or ethanol)[15]

-

Heating and cooling bath

-

Filtration apparatus (e.g., Büchner funnel)

-

-

Procedure:

-

Dissolve the crude mixture in a minimal amount of hot acetonitrile. The temperature should be high enough to ensure complete dissolution but below the boiling point of the solvent. A temperature of around 30-40°C is often suitable[14].

-

Slowly cool the solution to induce crystallization. A controlled cooling rate (e.g., 1-5°C/minute) is preferred to promote the formation of pure crystals[14]. The cooling can be done to room temperature or lower (e.g., 0-20°C)[14].

-

Allow the crystals to grow for a sufficient period.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Analyze the purity of the crystals and the composition of the mother liquor by chiral GC. The process may be repeated to achieve higher purity.

-

Table 3: Purification of Menthol Isomers by Crystallization

| Crude Material | Solvent | Conditions | Purified Product | Reference |

| 16.3 g crude menthol (95% (L)-menthol, 97.3% e.e.) | Acetonitrile | Dissolve at 30°C, cool to 5°C, filter, and distill | 11.8 g (L)-menthol, >99% chemical purity, 99.6% e.e. | [15] |

| 10 g crude menthol (95% chemical purity, 97% e.e.) | Isopropyl ether | Dissolve at room temperature, cool to -25°C | Crystals with 95% chemical purity and 97% e.e. | [15] |

| Racemic neomenthol | - | Esterification with benzoic acid derivative, seeding, and crystallization | Optically pure d- or l-neomenthol after saponification | [16] |

Analysis and Characterization

The analysis of the product mixture and the final purified (+)-neomenthol is crucial to determine the success of the synthesis and purification. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for separating and quantifying all eight stereoisomers of menthol[17][18][19][20][21].

Analytical Method: Chiral GC-MS

-

Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase, is essential for separating the enantiomers and diastereomers of menthol. Tandem column systems can also be employed for enhanced resolution[18][20].

-

Carrier Gas: Helium or hydrogen.

-

Injection: Split or splitless injection depending on the concentration of the sample.

-

Oven Temperature Program: A programmed temperature ramp is used to elute the different isomers. A typical program might start at a low temperature (e.g., 45-60°C) and ramp up to a higher temperature (e.g., 200°C)[18].

-

Detection: A mass spectrometer is used for detection and identification of the isomers based on their mass spectra and retention times.

Visualizing the Workflows

Synthesis Pathways

Caption: Synthesis pathways for (+)-Neomenthol.

Purification Workflow

Caption: General purification workflow for (+)-Neomenthol.

References

- 1. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 2. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - DE [thermofisher.com]

- 3. resolve.cambridge.org [resolve.cambridge.org]

- 4. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]

- 9. researchgate.net [researchgate.net]

- 10. Purification [chem.rochester.edu]

- 11. chembam.com [chembam.com]

- 12. Fractional distillation - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. US7459587B2 - Process for purifying menthol - Google Patents [patents.google.com]

- 15. iscientific.org [iscientific.org]

- 16. DE2109456A1 - Resolution of menthol, neomenthol or isomenthol racemic mixtures - - by esterification with benzoic acid derivs - Google Patents [patents.google.com]

- 17. gcms.cz [gcms.cz]

- 18. coresta.org [coresta.org]

- 19. researchgate.net [researchgate.net]

- 20. Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns [spkx.net.cn]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Natural Occurrence of (+)-Neomenthol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies related to (+)-neomenthol, a key stereoisomer of menthol. It is designed to be a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The history of (+)-neomenthol is intrinsically linked to the broader study of menthol and its various stereoisomers. While menthol was first isolated from peppermint oil in 1771 by the German chemist Hieronymus David Gaubius, the distinct characterization of its various stereoisomers, including (+)-neomenthol, occurred over the subsequent century.[1][2] Early pioneering work on the characterization of menthol was conducted by scientists such as Oppenheim, Beckett, Moriya, and Atkinson.[1][2] Menthone, a ketone that can be reduced to form neomenthol, was first described by Moriya in 1881 and later synthesized by the oxidation of menthol.[3] The comprehensive structural elucidation of all eight menthol stereoisomers was a significant achievement in organic chemistry, with much of the foundational work being carried out in the late 19th and early 20th centuries.[1]

Natural Occurrence of (+)-Neomenthol

(+)-Neomenthol is a naturally occurring monoterpenoid found in the essential oils of various plants, particularly within the Lamiaceae family. It is typically a minor constituent compared to its more abundant isomer, (-)-menthol. Japanese menthol, derived from Mentha arvensis, is known to contain a small percentage of (+)-neomenthol.[2][4]

Quantitative Analysis of (+)-Neomenthol in Various Plant Species

The concentration of (+)-neomenthol can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. The following table summarizes the reported quantitative data for (+)-neomenthol in the essential oils of several plants.

| Plant Species | Family | Plant Part | Concentration of (+)-Neomenthol in Essential Oil (%) | Reference(s) |

| Mentha piperita (Peppermint) | Lamiaceae | Aerial parts | 3.6 | [5] |

| Mentha piperita (Peppermint) | Lamiaceae | Leaves | 6.7 | [6] |

| Mentha piperita | Lamiaceae | Not specified | 0.1 - 6.5 | [6] |

| Mentha arvensis (Corn mint) | Lamiaceae | Not specified | 1.9 - 2.5 | |

| Mentha spicata (Spearmint) | Lamiaceae | Not specified | Present, but not quantified | [7] |

| Various Mentha x piperita cultivars | Lamiaceae | Dry herba | Present as a component of free menthol | [8][9] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and analysis of (+)-neomenthol from plant sources.

Extraction of Essential Oil by Steam Distillation

Steam distillation is a common method for extracting volatile compounds like (+)-neomenthol from plant material.[10][11][12]

Objective: To extract the essential oil from Mentha species.

Materials and Equipment:

-

Fresh or dried aerial parts of Mentha species

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, still pot, condenser, and collection vessel/separating funnel)

-

Heating mantle

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Plant Material: Harvest fresh aerial parts of the Mentha plant. If using dried material, ensure it is free from contaminants. Coarsely chop the plant material to increase the surface area for efficient oil extraction.[11]

-

Apparatus Setup: Set up the steam distillation apparatus. Place the chopped plant material into the still pot.

-

Steam Generation: Add water to the boiling flask and heat to generate steam. Pass the steam through the plant material in the still pot. The steam will cause the volatile essential oils to vaporize.[11]

-

Condensation: The mixture of steam and essential oil vapor travels to the condenser. Cool the condenser with circulating cold water to condense the vapor back into a liquid.[11]

-

Collection and Separation: Collect the condensed liquid, which consists of hydrosol (floral water) and the essential oil, in a separating funnel. Allow the mixture to stand until two distinct layers are formed. The essential oil, being less dense than water, will form the upper layer.[11]

-

Drying the Essential Oil: Carefully separate the oil layer from the aqueous layer. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

Isolation of (+)-Neomenthol by Preparative Gas Chromatography (pGC)

Preparative Gas Chromatography is a powerful technique for isolating pure compounds from a complex mixture like an essential oil.[13][14]

Objective: To isolate (+)-neomenthol from peppermint essential oil.

Materials and Equipment:

-

Peppermint essential oil

-

Preparative Gas Chromatograph equipped with a suitable column (e.g., a polar column like DB-WAX)

-

Fraction collector or trapping system (e.g., deactivated uncoated capillary tube)

-

Solvent for elution (e.g., hexane)

-

Internal standard (optional, for quantification)

Procedure:

-

Instrument Setup: Install a suitable preparative-scale column in the GC. Set the oven temperature program to achieve optimal separation of the menthol isomers. The injector and detector temperatures should also be optimized.

-

Sample Injection: Inject a small volume of the peppermint essential oil into the pGC system. Multiple injections may be required to obtain a sufficient quantity of the target compound.[13]

-

Chromatographic Separation: The components of the essential oil are separated based on their volatility and interaction with the stationary phase of the column.

-

Fraction Collection: As the separated components elute from the column, monitor the chromatogram. When the peak corresponding to (+)-neomenthol is detected, divert the effluent to a collection trap. The trap is often cooled to efficiently condense the compound.

-

Recovery of the Isolate: After one or more chromatographic runs, wash the collected (+)-neomenthol from the trap using a small volume of a volatile solvent like hexane.

-

Purity Analysis: Analyze the purity of the isolated (+)-neomenthol using an analytical GC-MS system.

-

Solvent Evaporation: If a high-purity isolate is obtained, the solvent can be carefully evaporated under a gentle stream of nitrogen to yield the pure (+)-neomenthol.

Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds in essential oils.[12][15][16][17]

Objective: To identify and quantify (+)-neomenthol in a peppermint oil sample.

Materials and Equipment:

-

Peppermint oil sample

-

Internal standard solution (e.g., n-alkanes)

-

Hexane or other suitable solvent

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Dilute a known amount of the peppermint oil in a suitable solvent (e.g., 1:10 in n-hexane).[5] If using an internal standard for quantification, add a known concentration of the standard to the sample.

-

GC-MS Conditions:

-

Column: A non-polar column like HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) is commonly used.

-

Oven Temperature Program: An example program is: start at 50°C, ramp at 3°C/min to 300°C.[5]

-

Injector Temperature: 220°C.[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL with a split ratio (e.g., 100:1).[5]

-

MS Parameters: Set the ion source temperature (e.g., 230°C) and the quadrupole temperature (e.g., 150°C). Scan in the range of m/z 40-500.

-

-

Data Acquisition: Inject the prepared sample into the GC-MS system and acquire the data.

-

Compound Identification: Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of authentic standards and with spectral libraries (e.g., NIST, Wiley).

-

Quantification: Determine the relative percentage of each component by peak area normalization. For absolute quantification, use a calibration curve generated with an authentic standard of (+)-neomenthol.

Signaling Pathways and Biological Activities

While the biological activities of (-)-menthol are more extensively studied, (+)-neomenthol also exhibits interesting pharmacological effects.

Interaction with TRPM8 Channels

Menthol and its stereoisomers are well-known for their cooling sensation, which is mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel.[10][11][16] Different stereoisomers of menthol exhibit varying abilities to activate TRPM8, which accounts for their different cooling intensities.[10][15] Studies have shown that the hydroxyl and isopropyl groups of the menthol isomers are crucial for their interaction with the S3 and S4 helices of the TRPM8 channel, respectively.[15]

Caption: Interaction of (+)-Neomenthol with the TRPM8 channel.

Antifungal Activity and Potential Signaling Pathway

Monoterpenoids, including isomers of menthol, have demonstrated antifungal properties.[17][18] The mechanism of action is thought to involve the disruption of the fungal cell membrane's integrity.[17][18] Studies on terpenoid phenols, which are structurally related to menthol, suggest that their antifungal activity is linked to the induction of calcium stress and the inhibition of the Target of Rapamycin (TOR) pathway.[19][20][21] This leads to an influx of Ca²⁺, disruption of ion homeostasis, and ultimately, cell death.

Caption: Proposed antifungal mechanism of (+)-Neomenthol.

Biosynthesis of (+)-Neomenthol

(+)-Neomenthol is synthesized in plants as part of the broader menthol biosynthesis pathway. The pathway begins with geranyl diphosphate and proceeds through a series of enzymatic reactions involving cyclization, hydroxylation, oxidation, and reduction steps. The final step, the reduction of (+)-isomenthone, can lead to the formation of (+)-neomenthol.

Caption: Biosynthetic pathway of menthol and its stereoisomers.

Experimental Workflow Overview

The following diagram provides a logical workflow for the study of (+)-neomenthol from a plant source.

Caption: General experimental workflow for (+)-Neomenthol research.

References

- 1. researchgate.net [researchgate.net]

- 2. Menthol [bionity.com]

- 3. Menthone - Wikipedia [en.wikipedia.org]

- 4. Menthol - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phylogenetic Analysis of Selected Menthol-Producing Species Belonging to the Lamiaceae Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STUDY ON ESSENTIAL OIL AND FREE MENTHOL ACCUMULATION IN 19 CULTIVARS, POPULATIONS, AND CLONES OF PEPPERMINT (MENTHA X PIPERITA) | International Society for Horticultural Science [ishs.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]

- 11. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. thecbggurus.com [thecbggurus.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. scielo.br [scielo.br]

- 19. journals.asm.org [journals.asm.org]

- 20. Mechanism of antifungal activity of terpenoid phenols resembles calcium stress and inhibition of the TOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Architect's Hand: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, particularly in the pharmaceutical industry, the precise three-dimensional arrangement of atoms in a molecule can be the difference between a life-saving therapeutic and an ineffective or even harmful compound. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, is therefore a cornerstone of modern drug development. Among the powerful tools in the synthetic chemist's arsenal, chiral auxiliaries offer a robust and reliable strategy for controlling stereochemistry. This technical guide provides an in-depth exploration of the core principles of chiral auxiliaries, their diverse applications, and detailed methodologies for their use.

The Principle of Chiral Auxiliaries: A Temporary Guide to Chirality

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to selectively form one diastereomer over the other.[1] This diastereoselective transformation, upon removal of the auxiliary, yields an enantiomerically enriched product. The auxiliary, ideally, can then be recovered and reused, making the process more efficient.[2]

The general workflow of a reaction employing a chiral auxiliary can be summarized in three key steps:

-

Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

-

Diastereoselective Reaction: The chiral center on the auxiliary sterically or electronically biases the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer.

-

Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and regenerating the auxiliary for potential reuse.

This strategy effectively transfers the chirality of the auxiliary to the substrate, allowing for precise control over the formation of new stereocenters.

Caption: General workflow of chiral auxiliary mediated synthesis.

Key Classes of Chiral Auxiliaries and Their Applications

Several classes of chiral auxiliaries have been developed, each with its own advantages and preferred applications. This section will delve into some of the most widely used auxiliaries, providing quantitative data on their effectiveness and detailed experimental protocols.

Evans Oxazolidinone Auxiliaries

Developed by David A. Evans, oxazolidinone auxiliaries are among the most powerful and versatile tools for asymmetric synthesis, particularly in aldol and alkylation reactions.[3][4] These auxiliaries are typically derived from readily available amino acids.[5]

The stereochemical outcome of reactions using Evans auxiliaries is dictated by the steric hindrance imposed by the substituent on the oxazolidinone ring, which directs the approach of the electrophile.

Quantitative Data for Evans Auxiliary Mediated Reactions

| Substrate (N-Acyl Oxazolidinone) | Electrophile/Aldehyde | Reaction Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Product | Reference |

| N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | Aldol | >99:1 | >99% | [3] |

| N-Propionyl-(4S)-4-benzyl-2-oxazolidinone | Allyl Iodide | Alkylation | 98:2 | >96% | [6] |

| N-Butyryl-(4R)-4-isopropyl-2-oxazolidinone | Methyl Iodide | Alkylation | 95:5 | >90% | [7] |

| N-Crotonyl-(4S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Diels-Alder | 91:9 | >90% | [8] |

Experimental Protocols for Evans Auxiliaries

Protocol 2.1.1: Acylation of Evans Auxiliary (Attachment) [6]

-

To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.5 M) at room temperature, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Add propionic anhydride (1.2 eq) dropwise to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Protocol 2.1.2: Diastereoselective Alkylation [6]

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF (0.2 M) and cool the solution to -78 °C under an inert atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise, and stir the resulting solution at -78 °C for 30 minutes to form the sodium enolate.

-

Add allyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

-

Determine the diastereomeric ratio by GC or 1H NMR analysis of the crude product. Purify the major diastereomer by flash column chromatography.

Protocol 2.1.3: Reductive Cleavage of the Auxiliary [9][10]

-

Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (4:1, 0.1 M).

-

Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq).

-

Add a 1 M aqueous solution of lithium hydroxide (LiOH, 2.0 eq) dropwise.

-

Stir the reaction mixture vigorously at 0 °C for 2 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na2SO3, 1.5 M, 5.0 eq).

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x). The chiral auxiliary remains in the aqueous layer.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Caption: Logical flow of an Evans auxiliary-mediated alkylation.

Myers Pseudoephedrine Amides

Andrew G. Myers developed a practical and highly efficient method for asymmetric alkylation using pseudoephedrine as a chiral auxiliary.[11][12] Both enantiomers of pseudoephedrine are inexpensive and readily available. The corresponding amides can be easily prepared and undergo highly diastereoselective alkylation upon deprotonation.[13]

Quantitative Data for Myers Auxiliary Mediated Alkylation [13]

| Substrate (Pseudoephedrine Amide) | Alkyl Halide | Diastereomeric Excess (de) of Crude Product | Isolated Yield of Major Diastereomer |

| N-Propionyl-(1S,2S)-pseudoephedrine | Benzyl bromide | 98% | 95% |

| N-Propionyl-(1S,2S)-pseudoephedrine | Ethyl iodide | 96% | 90% |

| N-Butyryl-(1S,2S)-pseudoephedrine | Methyl iodide | 95% | 92% |

| N-Phenylacetyl-(1S,2S)-pseudoephedrine | Isopropyl iodide | 90% | 85% |

Experimental Protocols for Myers Auxiliaries

Protocol 2.2.1: Amide Formation (Attachment) [12]

-

To a solution of (1S,2S)-pseudoephedrine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 eq).

-

Add the desired acyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with water and separate the layers.

-

Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The crude amide can often be purified by crystallization.

Protocol 2.2.2: Diastereoselective Alkylation [12]

-

To a suspension of anhydrous lithium chloride (LiCl, 7.0 eq) in dry THF (0.1 M) at -78 °C, add diisopropylamine (2.25 eq).

-

Add n-butyllithium (n-BuLi, 2.1 eq, as a solution in hexanes) dropwise and stir for 15 minutes.

-

Warm the resulting LDA solution to 0 °C for 5 minutes, then re-cool to -78 °C.

-

Add a solution of the pseudoephedrine amide (1.0 eq) in THF via cannula.

-

Stir the mixture at -78 °C for 1 hour, then at 0 °C for 15 minutes, and finally at room temperature for 5 minutes before re-cooling to 0 °C.

-

Add the alkyl halide (1.5 eq) and stir the reaction at 0 °C for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

-

The diastereomeric excess can be determined by HPLC or 1H NMR analysis. The product can be purified by crystallization or chromatography.

Protocol 2.2.3: Cleavage of the Auxiliary

-

Acidic Hydrolysis to Carboxylic Acid:

-

Reflux the alkylated pseudoephedrine amide in a mixture of sulfuric acid and water (e.g., 1:1 v/v) for 12-24 hours.

-

Cool the reaction mixture and extract the carboxylic acid with an organic solvent.

-

The protonated pseudoephedrine remains in the aqueous layer and can be recovered by basification and extraction.

-

-

Basic Hydrolysis to Carboxylic Acid:

-

Reflux the amide in an aqueous or alcoholic solution of a strong base like NaOH or KOH.

-

After completion, acidify the reaction mixture to protonate the carboxylate and extract the carboxylic acid.

-

-

Reduction to Alcohol:

-

Treat the alkylated amide with a reducing agent like lithium aluminum hydride (LiAlH4) in THF to obtain the corresponding alcohol.

-

-

Addition of Organometallics to form Ketones:

-

React the amide with an organolithium or Grignard reagent to yield the corresponding ketone.

-

Enders SAMP/RAMP Hydrazone Auxiliaries

The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a powerful technique for the asymmetric α-alkylation of aldehydes and ketones.[14] SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) and its enantiomer RAMP are derived from proline.[14]

The stereochemical outcome is controlled by the chelation of the lithium cation between the nitrogen of the hydrazone and the oxygen of the methoxymethyl group, which creates a rigid structure that directs the approach of the electrophile.[15]

Quantitative Data for Enders SAMP/RAMP Mediated Alkylation [16]

| Substrate (Ketone) | Auxiliary | Electrophile | Diastereomeric Excess (de) | Enantiomeric Excess (ee) of Product |

| Cyclohexanone | SAMP | Methyl iodide | >98% | >98% |

| Propiophenone | RAMP | Ethyl iodide | 96% | 96% |

| 3-Pentanone | SAMP | Propyl iodide | >97% | >97% |

| Acetone | SAMP | Benzyl bromide | 95% | 95% |

Experimental Protocols for Enders SAMP/RAMP Auxiliaries

Protocol 2.3.1: Hydrazone Formation (Attachment) [16]

-

In a round-bottom flask, combine the ketone or aldehyde (1.0 eq) and SAMP or RAMP (1.1 eq).

-

Heat the mixture neat at 60 °C under an argon atmosphere overnight.

-

Purify the resulting hydrazone by distillation under reduced pressure.

Protocol 2.3.2: Diastereoselective Alkylation [14]

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.15 eq) in dry THF at -78 °C.

-

Add the SAMP/RAMP hydrazone (1.0 eq) dropwise to the LDA solution at -78 °C.

-

Stir the mixture at 0 °C for 2 hours to ensure complete deprotonation.

-

Cool the solution to -100 °C and add the alkyl halide (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

Protocol 2.3.3: Ozonolysis for Auxiliary Cleavage [16]

-

Dissolve the alkylated hydrazone in dichloromethane (DCM, 0.1 M) and cool to -78 °C.

-

Bubble ozone through the solution until a blue color persists.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to work up the ozonide.

-

Allow the solution to warm to room temperature.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO4, filter, and concentrate to yield the α-alkylated ketone or aldehyde.

Caption: Workflow for SAMP/RAMP mediated alkylation.

Oppolzer's Camphorsultam

Oppolzer's camphorsultam is a versatile chiral auxiliary derived from camphor, which is readily available in both enantiomeric forms.[17] It is particularly effective in directing cycloaddition reactions, such as Diels-Alder reactions, as well as conjugate additions and alkylations.[18] The rigid bicyclic structure of the sultam provides excellent steric shielding of one face of the attached prochiral group.

Quantitative Data for Oppolzer's Camphorsultam in Diels-Alder Reactions

| Dienophile (N-Enoyl Camphorsultam) | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Reference |

| N-Acryloyl-(2R)-bornane-10,2-sultam | Cyclopentadiene | TiCl4 | >98:2 | [19] |

| N-Crotonoyl-(2R)-bornane-10,2-sultam | Isoprene | Et2AlCl | 95:5 | [20] |

| N-Methacryloyl-(2S)-bornane-10,2-sultam | 1,3-Butadiene | BF3·OEt2 | 90:10 | [17] |

Experimental Protocols for Oppolzer's Camphorsultam

Protocol 2.4.1: Preparation of N-Acryloyl Camphorsultam (Attachment)

-

To a solution of (2R)-bornane-10,2-sultam (1.0 eq) in dry THF (0.5 M) at 0 °C, add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add acryloyl chloride (1.1 eq) dropwise and stir the reaction at room temperature for 3 hours.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the product by flash chromatography.

Protocol 2.4.2: Asymmetric Diels-Alder Reaction

-

Dissolve the N-acryloyl camphorsultam (1.0 eq) in dry DCM (0.2 M) and cool to -78 °C.

-

Add the Lewis acid (e.g., TiCl4, 1.1 eq, as a 1.0 M solution in DCM) dropwise.

-

Stir the mixture for 15 minutes, then add freshly distilled cyclopentadiene (2.0 eq).

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO3.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

-

The diastereomeric ratio can be determined by 1H NMR spectroscopy.

Protocol 2.4.3: Reductive Cleavage of the Auxiliary

-

Dissolve the Diels-Alder adduct in a mixture of THF and water.

-

Add lithium borohydride (LiBH4) at 0 °C and stir until the reaction is complete (monitored by TLC).

-

Carefully quench with water and extract the product alcohol. The camphorsultam can be recovered from the aqueous layer.

Conclusion: The Enduring Power of Stoichiometric Chirality

While the field of asymmetric catalysis has made remarkable strides in developing highly efficient and enantioselective transformations, chiral auxiliaries remain an indispensable tool in the synthetic chemist's repertoire. Their reliability, predictability, and the often high levels of stereocontrol they provide make them a go-to strategy, particularly in complex total synthesis and in the early stages of drug discovery where robust and scalable routes are paramount. The ability to separate diastereomeric intermediates allows for the attainment of exceptionally high enantiomeric purities. As our understanding of stereocontrol deepens, the design of new and even more effective chiral auxiliaries will undoubtedly continue to shape the future of asymmetric synthesis.

References

- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Evans aldol ppt | PPTX [slideshare.net]

- 5. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]

- 6. chemistry.williams.edu [chemistry.williams.edu]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. synarchive.com [synarchive.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 15. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. web.mit.edu [web.mit.edu]

- 17. Camphorsultam - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

A Theoretical Deep Dive into the Conformational Landscape of (+)-Neomenthol

For Researchers, Scientists, and Drug Development Professionals